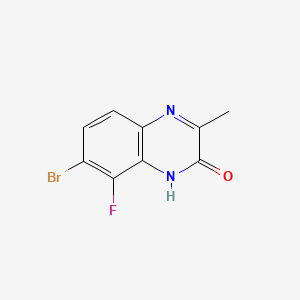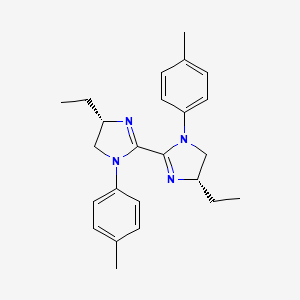
7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one: is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: Starting with 3-methylquinoxalin-2(1H)-one, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Halogenation: The nitro compound is then subjected to halogenation using bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Cyclization: The amino compound undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways involved can vary based on the target and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-8-fluoro-3-methylquinoxalin-2(1H)-one: Similar structure with chlorine instead of bromine.
7-Bromo-8-chloro-3-methylquinoxalin-2(1H)-one: Similar structure with chlorine instead of fluorine.
7-Bromo-8-fluoroquinoxalin-2(1H)-one: Lacks the methyl group.
Uniqueness
7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of these substituents can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Propiedades
IUPAC Name |
7-bromo-8-fluoro-3-methyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(10)7(8)11/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPPXBRGJPPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)Br)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,9-Dimethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8242398.png)

![1,3-bis[(1R)-1-naphthalen-1-ylethyl]-2-oxido-1,3,2-diazaphospholidin-2-ium](/img/structure/B8242412.png)
![2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine hydrochloride](/img/structure/B8242423.png)
![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)




![N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8242459.png)
![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)



